4-Methyl-5-(4-piperidyl)isothiazol-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-5-(4-piperidyl)isothiazol-3-ol is a heterocyclic compound that belongs to the isothiazole family This compound is characterized by a five-membered ring containing both sulfur and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-(4-piperidyl)isothiazol-3-ol typically involves the cyclization of appropriate precursors. One common method is the cyclization of cis-N-methyl-3-thiocyanoacrylamide . The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the isothiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-5-(4-piperidyl)isothiazol-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiazole ring to more saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Its ability to inhibit plasmin has been explored for reducing fibrinolysis and preventing hemorrhage.
Wirkmechanismus
The mechanism of action of 4-Methyl-5-(4-piperidyl)isothiazol-3-ol involves its interaction with specific molecular targets. For instance, it can inhibit plasmin by binding to its kringle 1 domain, thereby reducing fibrinolysis . The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
4-Methyl-5-(4-piperidyl)isothiazol-3-ol can be compared with other similar compounds, such as:
5-(4-piperidyl)isoxazol-3-ol: This compound is structurally similar but contains an isoxazole ring instead of an isothiazole ring.
Methylisothiazolinone: Another isothiazole derivative, commonly used as a biocide.
The uniqueness of this compound lies in its specific substitution pattern and its potent biological activity, which makes it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C9H14N2OS |
---|---|
Molekulargewicht |
198.29 g/mol |
IUPAC-Name |
4-methyl-5-piperidin-4-yl-1,2-thiazol-3-one |
InChI |
InChI=1S/C9H14N2OS/c1-6-8(13-11-9(6)12)7-2-4-10-5-3-7/h7,10H,2-5H2,1H3,(H,11,12) |
InChI-Schlüssel |
TVYLWJFICSYNFD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SNC1=O)C2CCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.